molecular formula C8H10N2O B1587277 2-Propylpyrimidine-5-carbaldehyde CAS No. 876890-38-9

2-Propylpyrimidine-5-carbaldehyde

Cat. No. B1587277
M. Wt: 150.18 g/mol
InChI Key: GLQPRYHEYJHVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propylpyrimidine-5-carbaldehyde (2-PPY5C) is an aldehyde compound belonging to the pyrimidine family of heterocyclic compounds. It is a colorless liquid with a molecular weight of 132.14 g/mol and a boiling point of 128 °C. 2-PPY5C has a variety of uses in scientific research and laboratory experiments, ranging from synthesis of new compounds to biochemical and physiological studies.

Scientific Research Applications

  • Pharmacology
    • Pyrimidines have a wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
    • The methods of application or experimental procedures vary widely depending on the specific use case. For example, in an anti-inflammatory application, the inhibitory response of pyrimidines against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-a, nuclear factor kB, leukotrienes, and some interleukins is studied .
    • The results or outcomes obtained also vary. For instance, many pyrimidines have shown potent anti-inflammatory effects .

properties

IUPAC Name

2-propylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-3-8-9-4-7(6-11)5-10-8/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQPRYHEYJHVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390284
Record name 2-propylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylpyrimidine-5-carbaldehyde

CAS RN

876890-38-9
Record name 2-propylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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